molecular formula C16H22N2O7S B8394278 Tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate

Tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate

Cat. No. B8394278
M. Wt: 386.4 g/mol
InChI Key: YCRUSMYIPMJUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N2O7S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H22N2O7S

Molecular Weight

386.4 g/mol

IUPAC Name

tert-butyl 3-(4-nitrophenyl)sulfonyloxypiperidine-1-carboxylate

InChI

InChI=1S/C16H22N2O7S/c1-16(2,3)24-15(19)17-10-4-5-13(11-17)25-26(22,23)14-8-6-12(7-9-14)18(20)21/h6-9,13H,4-5,10-11H2,1-3H3

InChI Key

YCRUSMYIPMJUSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500-mL round-bottomed flask was charged with a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (16 g, 79.60 mmol, 1.00 equiv) in DCM (200 mL), 4-nitrobenzene-1-sulfonyl chloride (17.6 g, 79.64 mmol, 1.00 equiv) and pyridine (9 mL). The resulting solution was stirred at 40° C. for 16 hours. The reaction progress was monitored by TLC (EtOAc: PE=1:2). Upon completion, the reaction was then quenched by the addition of aqueous NaHCO3 (200 mL). The resulting mixture was extracted with dichloromethane (4×100 mL). Combined organic layers were washed with brine (1×30 mL). The organic layers were dried over anhydrous sodium sulfate and concentrated on a rotary evaporator. The residue was purified by silica gel column chromatography eluted with ethyl acetate/petroleum ether (1:10-1:2) affording tert-butyl 3-(4-nitrophenylsulfonyloxy)piperidine-1-carboxylate as yellow solid (23 g, 75%).
Quantity
16 g
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reactant
Reaction Step One
Quantity
17.6 g
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reactant
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9 mL
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reactant
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200 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-Nitrobenzenesulfonyl chloride (4.4 g) was added to a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (4.0 g) and pyridine (2.25 ml) in methylene chloride (80 ml) and stirred at ambient temperature for 16 hours. The reaction mixture was poured into saturated sodium bicarbonate solution. The organic layer was separated, washed with brine and dried over sodium sulfate. The solution was evaporated under vacuum and triturated with diethylether and filtered to remove undesired solids. The diethylether liquors were evaporated under vacuum and dissolved in methylene chloride before purification by column chromatography on silica eluting with ethyl acetate/isohexane (20/80). The fractions containing the expected product were combined and evaporated under vacuum to give tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate as a yellow crystalline solid (6.77 g); 1H NMR Spectrum: (CDCl3) 1.43 (s, 9H), 1.40-1.54 (m, 1H), 1.70-1.94 (m, 3H), 3.22-3.60 (m, 4H), 4.67 (m, 1H), 8.11 (s, 2H), 8.40 (s, 2H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
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80 mL
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solvent
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0 (± 1) mol
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reactant
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